Cyanamide, (4,6-diethoxy-2-pyrimidinyl)-(9CI)

Physicochemical Property Thermal Stability Volatility

Replacing 4,6-diethoxy-pyrimidine intermediates with dialkyl analogs introduces unquantified risk due to loss of critical oxygen-based hydrogen bond acceptors and altered lipophilicity. This CAS 103355-79-9 compound preserves the required structural motif for herbicide development and kinase inhibitor SAR. - Key application: Research intermediate requiring 4,6-diethoxy substitution pattern - Advantage: Higher thermal stability (predicted BP 374.8°C) vs. dimethyl analogs (299.4°C) - Utility: Co-crystallization and supramolecular synthon studies via N-H···O bonding

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
CAS No. 103355-79-9
Cat. No. B008446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanamide, (4,6-diethoxy-2-pyrimidinyl)-(9CI)
CAS103355-79-9
SynonymsCyanamide, (4,6-diethoxy-2-pyrimidinyl)- (9CI)
Molecular FormulaC9H12N4O2
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NC(=N1)NC#N)OCC
InChIInChI=1S/C9H12N4O2/c1-3-14-7-5-8(15-4-2)13-9(12-7)11-6-10/h5H,3-4H2,1-2H3,(H,11,12,13)
InChIKeyBFYLLLAPVIHDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanamide, (4,6-diethoxy-2-pyrimidinyl)-(9CI) Overview


Cyanamide, (4,6-diethoxy-2-pyrimidinyl)-(9CI), identified by CAS 103355-79-9, is a synthetic organic compound belonging to the 2-cyanoamino-pyrimidine class. It features a pyrimidine core substituted at the 4 and 6 positions with ethoxy groups and at the 2 position with a cyanamide moiety . Its molecular formula is C₉H₁₂N₄O₂ with a molecular weight of 208.22 g/mol . This class of compounds is historically documented as an intermediate in the synthesis of herbicides, plant growth regulators, and, more broadly, in exploratory medicinal chemistry for kinase inhibition [1].

Agrochemical intermediate Herbicide/pgr synthesis requiring 4,6-diethoxy substitution pattern
Medicinal chemistry scaffold Kinase inhibitor core with distinct H-bond donor profile vs dialkyl analogs
Thermal processing Predicted higher boiling point may offer a wider reaction temperature window

Substitution Risk: (4,6-diethoxy-2-pyrimidinyl)cyanamide


High-strength, head-to-head comparative quantitative evidence for this specific compound is unavailable in the current scientific literature. However, a procurement decision to substitute Cyanamide, (4,6-diethoxy-2-pyrimidinyl)-(9CI) with a close analog such as the dimethyl- or diethyl-substituted variant carries significant and unquantified risk. A class-level inference based on fundamental structure-activity principles indicates that replacing the 4,6-diethoxy groups with dialkyl analogs eliminates critical hydrogen bond acceptor sites, drastically alters molecular lipophilicity, and modifies the electron-donating character of the substituents . These changes would fundamentally alter the compound's reactivity, molecular recognition, and physicochemical properties in a subsequent synthetic step or biological assay, making the final output non-comparable [1].

Hydrogen bonding network loss
Dialkyl substitution removes ethoxy oxygen H-bond acceptors, altering molecular recognition and solubility profiles.
Lipophilicity and electronics shift
Replacing ethoxy with alkyl groups drastically changes logP and electron-donating character, making reactivity non-comparable.

Selection Evidence for (4,6-diethoxy-2-pyrimidinyl)cyanamide


Predicted Boiling Point Differentiation

The predicted boiling point of Cyanamide, (4,6-diethoxy-2-pyrimidinyl)-(9CI) is significantly higher than that of its diethyl and dimethyl carbon-analogs, indicating stronger intermolecular forces. The target compound has a computed boiling point of 374.8 °C at 760 mmHg , compared to 317.6 °C for the 4,6-diethyl analog and 299.4 °C for the 4,6-dimethyl analog . This difference, on the order of 55-75 °C, suggests the ethoxy oxygen atoms contribute substantially to cohesive energy in the condensed phase.

Boiling Point Comparison
Computed property
Target: 374.8 °C
vs
Diethyl analog: 317.6 °C Dimethyl analog: 299.4 °C
+57.2 °C / +75.4 °C
Indicates stronger intermolecular forces; may enable a wider thermal processing window. Verify experimentally.
Computed at 760 mmHg, no experimental validation.
Physicochemical Property Thermal Stability Volatility

Hydrogen Bonding Capacity Differentiation

A class-level inference differentiates Cyanamide, (4,6-diethoxy-2-pyrimidinyl)-(9CI) from its dialkyl analogs based on its molecular formula and consequent hydrogen bonding capacity. The target compound (C₉H₁₂N₄O₂) has a topological polar surface area (TPSA) of 79.3 Ų and 6 hydrogen bond acceptors [1]. In contrast, the 4,6-diethyl analog (C₉H₁₂N₄) has a TPSA of 53.6 Ų and 4 hydrogen bond acceptors . This fundamental compositional difference suggests the target compound will have markedly different solubility, permeability, and target-binding profiles.

H-Bond Capacity Contrast
Class-level inference
Target: TPSA 79.3 Ų, 6 HBA
vs
Diethyl analog: TPSA 53.6 Ų, 4 HBA
+2 HBA, +25.7 Ų TPSA
Differences suggest markedly altered solubility, permeability, and target binding; critical for SAR interpretation.
Based on 2D computed descriptors; experimental profiling required.
Structural Differentiation Hydrogen Bonding Medicinal Chemistry

Cyanamide, (4,6-diethoxy-2-pyrimidinyl)-(9CI) Application Scenarios


Agrochemical Intermediate with Alkoxy Substitution

As a 2-cyanoamino-pyrimidine derivative, this compound is suitable as a research intermediate in the development of herbicides or plant growth regulators, where the 4,6-diethoxy pattern is a required structural motif for late-stage diversification [1]. Its higher predicted boiling point (374.8 °C) suggests it can tolerate certain high-temperature coupling reactions better than its lower-boiling dimethyl analog (299.4 °C) .

Kinase Inhibitor Scaffold for Medicinal Chemistry

The pyrimidinyl cyanamide core is a recognized scaffold in kinase inhibitor design. The specific 4,6-diethoxy substitution provides a distinct hydrogen-bonding and steric profile compared to dimethyl analogs, making it a valuable tool compound for probing hydrophobic pockets or establishing SAR where oxygen-based interactions are hypothesized to be critical [1].

Crystal Engineering and Supramolecular Chemistry

The compound's InChI key confirms the presence of multiple hydrogen bond acceptors (N and O atoms) that are absent in dialkyl analogs. This makes it a candidate for co-crystallization or supramolecular synthon studies where specific N—H···O or C—H···O hydrogen bonding motifs are being engineered, providing a structural basis for procurement not offered by carbon-only analogs .

Application
Selection Property
Validation Focus
Agrochemical intermediate research
4,6-diethoxy substitution pattern for diversification
Predicted thermal processing window
Kinase inhibitor scaffold exploration
Distinct H-bonding and steric profile vs dialkyl analogs
Kinase panel binding assay context
Supramolecular synthon studies
Multiple H-bond acceptors (N, O) for co-crystallization
Co-crystallization screening
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